molecular formula C5H6N2OS B160167 2-Acetamidothiazole CAS No. 2719-23-5

2-Acetamidothiazole

Cat. No.: B160167
CAS No.: 2719-23-5
M. Wt: 142.18 g/mol
InChI Key: WXPLRSVMGRAIGW-UHFFFAOYSA-N
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Description

2-Acetamidothiazole is an organic compound with the molecular formula C5H6N2OS. It is a derivative of thiazole, characterized by the presence of an acetamido group at the second position of the thiazole ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidothiazole can be synthesized through several methods. One common method involves the reaction of thioamide with acetic anhydride. The reaction typically proceeds under mild conditions, with the thioamide being dissolved in a suitable solvent such as ethanol or methanol, and acetic anhydride being added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidothiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert it to thiazolidines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-Acetamidothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamidothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Acetylaminothiazole
  • 2-Acetaminothiazole
  • N-2-Thiazolylacetamide

Comparison: 2-Acetamidothiazole is unique due to its specific substitution pattern and the presence of the acetamido group. This structural feature imparts distinct chemical and biological properties compared to other thiazole derivatives. For instance, its reactivity in substitution reactions and its potential biological activities may differ significantly from those of its analogs.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2OS/c1-4(8)7-5-6-2-3-9-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLRSVMGRAIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062607
Record name Acetamide, N-2-thiazolyl-
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Molecular Weight

142.18 g/mol
Source PubChem
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CAS No.

2719-23-5
Record name N-2-Thiazolylacetamide
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Record name 2-Acetamidothiazole
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Record name 2-Acetamidothiazole
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Record name Acetamide, N-2-thiazolyl-
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Record name Acetamide, N-2-thiazolyl-
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Record name N-thiazol-2-ylacetamide
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Record name 2-ACETAMIDOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Acetamidothiazole exhibits ambidentate ligand behavior, meaning it can coordinate to metal ions through different atoms. Research shows it can coordinate in three ways: []

    A: this compound exhibits tautomerism, meaning it exists as an equilibrium mixture of amido (A) and imido (B) forms. [] This equilibrium is influenced by solvent polarity and the presence of bases. Polar solvents and bases shift the equilibrium towards the imido (B) form. Additionally, 1H NMR spectroscopic data suggests self-assembly of this compound derivatives also plays a role in determining the dominant tautomeric form in solution.

    A: Both this compound and 2-acetamidobenzothiazole exhibit similar coordination behavior with metal ions like Ni(II) and Cu(II). [] They can act as ambidentate ligands, utilizing various combinations of oxygen and nitrogen atoms for coordination. This suggests that the benzothiazole ring does not significantly alter the coordination preferences of the acetamidothiazole moiety.

    ANone: Research indicates promising applications for metal complexes incorporating this compound ligands:

    • Antifouling Agents: Iridium(III) and rhodium(III) complexes with this compound ligands demonstrated moderate to good antibacterial activity against several marine fouling bacteria. [] This suggests their potential use in developing new antifouling coatings for marine applications.
    • Antiproliferative Agents: Dasatinib derivatives, incorporating a this compound scaffold instead of the pyrimidin-4-ylamino moiety, have shown strong antiproliferative activity against various cancer cell lines, including MCF-7, MDA-MB 231, and HT-29. [] This highlights the potential of this compound derivatives in developing novel anticancer therapeutics.

    A: Studies using the rat model show that 2-acetamido-4-chloromethylthiazole undergoes metabolism to produce (2-acetamido-4-thiazolylmethyl)mercapturic acid and this compound-4-carboxylic acid as major metabolites. [] Minor metabolites include 2-acetamido-4-methylthiomethylthiazole and its corresponding sulfoxide and sulfone. These findings provide insights into the biotransformation of this compound derivatives and their potential fate in biological systems.

    A: Yes, research demonstrates that the chloroperoxidase enzyme from the fungus Caldariomyces fumago can brominate the thiazole ring of both 2-acetoacetamido-4-methylthiazole and this compound at the C-5 position. [] This enzymatic bromination requires the presence of bromide and hydrogen peroxide. This finding opens up possibilities for the enzymatic modification of this compound derivatives, potentially leading to new derivatives with altered biological activities.

    A: Nitration studies using a mixture of concentrated nitric acid and acetic anhydride reveal that both 2-nitraminothiazoles and 2-acetamidothiazoles undergo nitration at the C-3 position of the thiazole ring. [] This suggests that both classes of compounds can exist in their respective tautomeric forms (nitrimino form for 2-nitraminothiazoles and acetimido form for 2-acetamidothiazoles) under the reaction conditions.

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